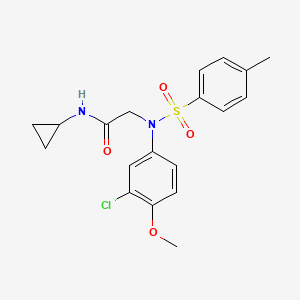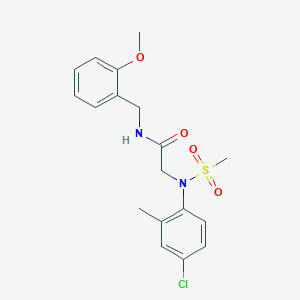
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Vue d'ensemble
Description
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its structure suggests potential interactions with biological targets, making it a candidate for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide likely involves multiple steps, including:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with aniline derivatives under basic conditions.
Ethoxylation: Introduction of the ethoxy group can be done through nucleophilic substitution reactions.
Acetamide formation: This step involves the reaction of the sulfonamide intermediate with acetic anhydride or acetyl chloride.
Pyridine attachment: The final step may involve coupling the pyridine moiety with the acetamide intermediate using reagents like pyridine-4-carboxaldehyde.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and methylphenyl groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide could have several applications:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and possible interactions with biological targets.
Pharmaceuticals: May be used in the development of new therapeutic agents.
Materials Science: Could be explored for use in creating novel materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonamide group is known for its ability to inhibit certain enzymes, while the pyridine moiety may enhance binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Known for their antibacterial properties.
Acetamides: Commonly used in pharmaceuticals for their stability and bioavailability.
Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
The uniqueness of 2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide lies in its combination of functional groups, which may confer unique biological activity and chemical reactivity.
Propriétés
IUPAC Name |
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-3-30-22-7-5-4-6-21(22)26(31(28,29)20-10-8-18(2)9-11-20)17-23(27)25-16-19-12-14-24-15-13-19/h4-15H,3,16-17H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSJSRWJCUWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B3465806.png)


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B3465824.png)
![N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3465831.png)
![2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoic acid](/img/structure/B3465833.png)
![2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3465847.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3465850.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3465855.png)

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3465868.png)
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3465880.png)


